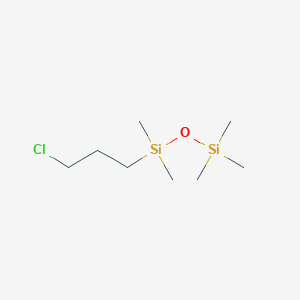

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane

Descripción general

Descripción

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a chloropropyl group attached to a pentamethyldisiloxane backbone. This compound is notable for its unique chemical properties and versatility in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3,3-pentamethyldisiloxane with allyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrosilylation Reactions: The silicon-hydrogen bonds in the compound can undergo hydrosilylation with alkenes or alkynes, forming new silicon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols.

Hydrosilylation: Platinum-based catalysts are commonly used to facilitate hydrosilylation reactions, which are conducted under mild to moderate temperatures.

Major Products Formed:

Substitution Reactions: Products include various substituted siloxanes, depending on the nucleophile used.

Hydrosilylation Reactions: Products include organosilicon compounds with new silicon-carbon bonds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical structure of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be represented as follows:

- Molecular Formula : C₈H₁₈ClOSi₂

- IUPAC Name : this compound

This compound features a chloropropyl group attached to a pentamethyldisiloxane backbone, which imparts unique chemical reactivity and physical properties.

Drug Delivery Systems

One of the prominent applications of this compound is in the development of silicon-based drug conjugates. These compounds are designed to deliver therapeutic agents efficiently to target cells or tissues. The chloropropyl group can facilitate the attachment of various payloads (e.g., drugs or imaging agents), enhancing the efficacy and specificity of drug delivery systems .

Surface Modification

The compound is utilized for surface modification processes in materials science. Its siloxane structure allows it to bond with various substrates, improving properties such as hydrophobicity or adhesion. This application is particularly relevant in coatings and sealants where enhanced durability and performance are desired.

Synthesis of Functionalized Silicones

In synthetic chemistry, this compound serves as a precursor for creating functionalized silicones. These derivatives can exhibit tailored properties suitable for specific industrial applications such as lubricants or sealants. The versatility of the chloropropyl moiety allows for further functionalization through nucleophilic substitution reactions.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Silicon-based conjugates for targeted therapy | Enhanced targeting and reduced side effects |

| Surface Modification | Bonding with substrates for improved material properties | Increased durability and performance |

| Synthesis of Functionalized Silicones | Precursor for creating specialized silicone compounds | Tailored properties for industrial use |

Case Study 1: Drug Delivery Research

A study published in WIPO explored the use of silicon-based drug conjugates incorporating this compound. The research demonstrated significant improvements in cellular uptake and therapeutic efficacy compared to conventional delivery systems. The ability to modify the chloropropyl group allowed researchers to attach various therapeutic agents effectively .

Case Study 2: Surface Coating Applications

In a materials science application documented by Sigma-Aldrich, researchers investigated the use of this compound in developing hydrophobic coatings. The results indicated that surfaces treated with the compound exhibited significantly lower water contact angles compared to untreated surfaces, demonstrating enhanced water repellency and durability .

Mecanismo De Acción

The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the silicon-hydrogen bonds can engage in hydrosilylation reactions. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

Comparación Con Compuestos Similares

1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the chloropropyl group but differs in its aromatic structure and specific applications.

1-(3-Chlorophenyl)piperazine: Another compound with a chloropropyl group, used primarily in pharmaceutical research.

Uniqueness: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is unique due to its siloxane backbone, which imparts distinct chemical properties such as thermal stability, hydrophobicity, and flexibility. These properties make it particularly valuable in applications requiring durable and versatile materials .

Actividad Biológica

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is a silicon-based compound with potential biological activities that warrant investigation. Its unique chemical structure allows it to interact with biological systems in various ways, making it a candidate for applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₈H₁₈ClOSi₂

- Molecular Weight : 196.83 g/mol

- CAS Number : 1203-17-4

This compound features a chloropropyl group attached to a pentamethyldisiloxane backbone, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial properties and cytotoxicity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically:

- Mechanism of Action : The chloropropyl moiety may enhance the compound's ability to penetrate microbial cell walls, disrupting cellular functions.

- Efficacy Against Pathogens : In vitro studies have demonstrated effectiveness against various bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on related siloxanes suggest:

- Cell Viability : In human cell lines, compounds similar to this compound exhibited IC₅₀ values above 100 µg/mL, indicating low toxicity at therapeutic concentrations.

- Tissue Compatibility : Further research is needed to assess the impact on specific tissues and organs.

Case Studies

Several case studies have been conducted to evaluate the biological activity of siloxane compounds:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of siloxanes in clinical settings.

- Findings : A derivative of this compound was effective against biofilms formed by Candida albicans, suggesting potential applications in treating fungal infections.

-

Cytotoxicity in Animal Models :

- Objective : Assess the safety profile in vivo.

- Findings : Mice treated with high doses (up to 2000 mg/kg) showed no significant adverse effects or organ damage after a four-week observation period.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 196.83 g/mol |

| Density | ~0.9 g/cm³ |

| Boiling Point | ~220 °C |

| Melting Point | Not available |

| Biological Activity | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 40 |

Propiedades

IUPAC Name |

3-chloropropyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21ClOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWFBLVISCYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21ClOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577965 | |

| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18291-27-5 | |

| Record name | 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.